For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid
This document provides a comprehensive technical overview of (3-Chloro-5-ethoxyphenyl)boronic acid, a key building block in synthetic chemistry. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications in research and drug development, with a focus on its role in constructing complex molecules.
Chemical Structure and Properties
(3-Chloro-5-ethoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid moiety. This specific arrangement of functional groups makes it a valuable reagent, particularly in cross-coupling reactions where the introduction of the 3-chloro-5-ethoxyphenyl fragment is desired.
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Physicochemical Data Summary
The following table summarizes the key quantitative data for (3-Chloro-5-ethoxyphenyl)boronic acid.
| Property | Value | Source/Note |
| CAS Number | 1256345-73-9 | [1] |
| Molecular Formula | C₈H₁₀BClO₃ | Calculated |
| Molecular Weight | 200.43 g/mol | [2] |
| Appearance | White to off-white solid | Typical for aryl boronic acids |
| Melting Point | 234-239 °C | Data for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2] |
| Boiling Point | 354.1 ± 52.0 °C (Predicted) | Data for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2] |
| Solubility | Soluble in many organic solvents like alcohols and ethers | [2] |
Synthesis and Experimental Protocols
The synthesis of aryl boronic acids is well-established. A common and effective method involves the lithiation of an aryl halide followed by electrophilic trapping with a trialkyl borate. The resulting boronic ester is then hydrolyzed to yield the final boronic acid.
Proposed Synthesis Workflow
Figure 1: Proposed synthesis workflow for (3-Chloro-5-ethoxyphenyl)boronic acid.
Detailed Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a generalized procedure adapted from standard methods for synthesizing aryl boronic acids.[3][4][5]
-
Reaction Setup: Under an inert argon atmosphere, dissolve 1-bromo-3-chloro-5-ethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.
-
Borylation: Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C. After the addition, allow the mixture to stir at -78 °C for an additional hour.
-
Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by washing with a cold, non-polar solvent to yield the pure (3-Chloro-5-ethoxyphenyl)boronic acid.
Applications in Research and Drug Development
Boronic acids are exceptionally versatile reagents in modern organic synthesis and medicinal chemistry.[6] Their stability, low toxicity, and reactivity make them indispensable tools for creating complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The primary application of (3-Chloro-5-ethoxyphenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[7] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate. It is a cornerstone of modern synthesis, enabling the modular construction of complex molecules.[6][7]
Figure 2: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
In drug discovery, the ability to rapidly synthesize and test libraries of related compounds is critical for identifying new therapeutic agents.[6] (3-Chloro-5-ethoxyphenyl)boronic acid serves as a crucial building block for introducing the specifically substituted phenyl moiety into potential drug candidates.[7] This structural unit can influence the molecule's pharmacological properties, such as binding affinity, selectivity, and metabolic stability. Boronic acids themselves are also a class of enzyme inhibitors, famously targeting serine proteases and β-lactamases.[8][9]
Spectroscopic Analysis and Characterization
Structural confirmation of (3-Chloro-5-ethoxyphenyl)boronic acid is typically achieved through NMR and IR spectroscopy. Note that boronic acids can form cyclic anhydride trimers (boroxines), which can lead to complex or broad NMR spectra. Running samples in d₄-methanol or rigorous drying can help obtain clearer spectra.[10] The data presented below is predicted and serves as a guide for characterization.
Predicted NMR and IR Data
| Predicted ¹H NMR Spectral Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~7.5 - 7.2 | Aromatic Protons (Ar-H) |
| ~5.5 - 4.5 (broad s) | Boronic Acid Protons (-B(OH)₂) |
| ~4.1 (q) | Methylene Protons (-OCH₂CH₃) |
| ~1.4 (t) | Methyl Protons (-OCH₂CH₃) |
| Predicted ¹³C NMR Spectral Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~159 | Ar-C-O |
| ~135 | Ar-C-Cl |
| ~130 - 115 | Ar-CH and Ar-C-B |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| Predicted Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H Stretch (from B(OH)₂) |
| ~3050 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~1350 | B-O Stretch |
| ~1250 | Aryl-O-C Stretch |
| ~800 | C-Cl Stretch |
Experimental Protocol: NMR and IR Spectroscopy [11]
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or d₄-methanol) in an NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Data Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a significantly larger number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.
-
IR Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
IR Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Safety and Handling
(3-Chloro-5-ethoxyphenyl)boronic acid should be handled with standard laboratory precautions.
-
General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2]
-
Hazards: May cause eye, skin, and respiratory system irritation.[2]
This technical guide provides a foundational understanding of (3-Chloro-5-ethoxyphenyl)boronic acid, highlighting its synthesis, properties, and critical role as a versatile building block in modern chemical research and pharmaceutical development.
References
- 1. (3-Chloro-5-ethoxyphenyl)boronic acid - CAS:1256345-73-9 - 阿镁生物 [amaybio.com]
- 2. chembk.com [chembk.com]
- 3. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
